An In-depth Technical Guide to the Discovery and Synthesis of mTOR-IN-8 (Torin1)
An In-depth Technical Guide to the Discovery and Synthesis of mTOR-IN-8 (Torin1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] As a key node in the PI3K/Akt/mTOR signaling pathway, its dysregulation is frequently implicated in various human diseases, including cancer and metabolic disorders.[2][3] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][4] While first-generation allosteric inhibitors like rapamycin and its analogs (rapalogs) target mTORC1, they exhibit limited clinical efficacy in many cancers, partly due to their incomplete inhibition of mTORC1 and lack of activity against mTORC2.[3] This necessitated the development of ATP-competitive mTOR inhibitors capable of targeting the kinase domain directly and inhibiting both complexes.
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of mTOR-IN-8, also known as Torin1, a potent and selective second-generation mTOR inhibitor.[5][6]
Discovery and Development
mTOR-IN-8 (Torin1) was developed through a focused medicinal chemistry effort starting from a quinoline (B57606) scaffold identified in a biochemical mTOR assay.[5][7] The development aimed to create a highly potent and selective ATP-competitive inhibitor of mTOR. This effort led to the creation of a tricyclic benzonaphthyridinone inhibitor, Torin1, which demonstrated significant inhibition of both mTORC1 and mTORC2.[5][7]
Signaling Pathway and Mechanism of Action
mTOR-IN-8 acts as an ATP-competitive inhibitor, binding to the kinase domain of mTOR and thereby blocking the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[1][4] This dual inhibition leads to a more complete shutdown of mTOR signaling compared to rapamycin.[3]
Caption: The mTOR signaling pathway and the inhibitory action of mTOR-IN-8.
Quantitative Data
The following tables summarize the key quantitative data for mTOR-IN-8 (Torin1).
Table 1: Biochemical and Cellular Activity of mTOR-IN-8
| Assay Type | Target | IC50 / EC50 (nM) | Reference |
| Biochemical IC50 | mTOR | 3 | [5] |
| Cellular EC50 (p-mTORC1) | mTORC1 (S6K1 T389) | 2 | [5] |
| Cellular EC50 (p-mTORC2) | mTORC2 (Akt S473) | 10 | [5] |
| Cellular EC50 (PI3K) | PI3K (Akt T308) | 1800 | [5] |
Table 2: Kinase Selectivity Profile of mTOR-IN-8
| Kinase Family | Kinase | % Inhibition at 10 µM | Reference |
| PIKK | ATM | >90 | [8] |
| PIKK | ATR | ~50 | [8] |
| PIKK | DNA-PK | >90 | [8] |
| Other | Over 450 kinases | Generally low | [5] |
Synthesis of mTOR-IN-8
The synthesis of mTOR-IN-8 is a multi-step process starting from a dichloroquinoline scaffold.[7]
Caption: Simplified workflow for the synthesis of mTOR-IN-8.
A detailed, step-by-step synthesis protocol is provided in the experimental protocols section.
Experimental Protocols
Synthesis of mTOR-IN-8 (Torin1)
The synthesis of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][7]naphthyridin-2(1H)-one (mTOR-IN-8) is performed in a four-step sequence.[7]
Step 1: Introduction of Substituted Anilines
-
To a solution of the dichloroquinoline scaffold in a suitable solvent (e.g., 1,4-dioxane), the substituted aniline is added.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the product is isolated by filtration and purified.
Step 2: Horner-Wadsworth-Emmons Reaction and Lactam Construction
-
The product from Step 1 is reacted with a phosphonate (B1237965) reagent in the presence of a base (e.g., sodium hydride) to undergo a Horner-Wadsworth-Emmons reaction.
-
This is followed by intramolecular cyclization to form the 6-membered lactam ring.
Step 3: Palladium-Mediated Coupling
-
The lactam intermediate is then subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) with the desired boronic acid to introduce the R2 side chain.
Step 4: Final Product Formation
-
The final step involves the introduction of the quinoline side chain, typically through another palladium-mediated coupling reaction, to yield mTOR-IN-8.
Note: This is a generalized protocol based on the published synthesis. For precise reagent quantities, reaction conditions, and purification methods, refer to the supplementary information of the original publication.[7]
mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR.
Materials:
-
Purified mTORC1 or mTORC2 complex
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., recombinant 4E-BP1 for mTORC1, recombinant Akt for mTORC2)
-
mTOR-IN-8 (or other inhibitors)
-
Phospho-specific antibodies for the substrate
-
Detection reagents (e.g., for ELISA or Western blotting)
Procedure:
-
Prepare the kinase reaction mixture containing the kinase assay buffer, mTOR complex, and substrate.
-
Add mTOR-IN-8 at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding EDTA or SDS sample buffer.
-
Analyze the phosphorylation of the substrate using either an ELISA-based method with a phospho-specific antibody or by Western blotting.
Western Blotting for mTOR Signaling
This protocol is used to assess the phosphorylation status of key downstream effectors of mTOR in cells.
Materials:
-
Cell culture reagents
-
mTOR-IN-8
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (T389), anti-total-S6K1, anti-phospho-Akt (S473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with mTOR-IN-8 for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Cellular Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of mTOR-IN-8 on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
mTOR-IN-8
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of mTOR-IN-8.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
mTOR-IN-8 (Torin1) is a seminal second-generation mTOR inhibitor that has significantly advanced our understanding of mTOR biology. Its ability to potently and selectively inhibit both mTORC1 and mTORC2 has made it an invaluable research tool for dissecting the complexities of the mTOR signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. The development of Torin1 has also paved the way for next-generation mTOR inhibitors with improved pharmacokinetic properties for potential clinical applications.
References
- 1. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 2. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
